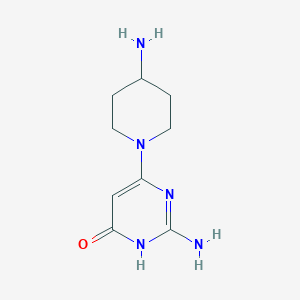

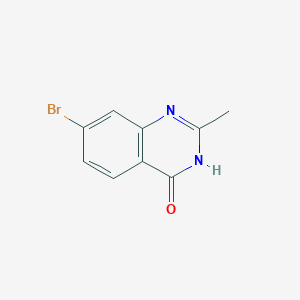

![molecular formula C8H11N3OS B1384556 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 1172749-36-8](/img/structure/B1384556.png)

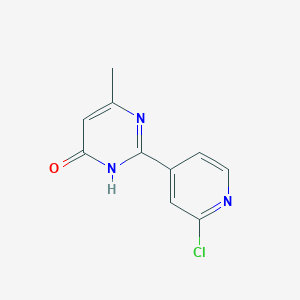

2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Übersicht

Beschreibung

“2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H6N2OS . It is known to be a competitive inhibitor of Nitric Oxide Synthase (NOS) .

Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves numerous methods . For instance, a novel synthetic method for Palbociclib, which starts with 2-(methylthio)pyrimidin-4-(3H)-one, involves nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one pot-two step method (Heck reaction, ring close sequence), oxidation and bromination, cross-coupling reaction, Heck reaction, and aqueous workup .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques. The compound has a molecular weight of 142.179 .Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, it was used in the synthesis of Palbociclib, a small molecule CDK inhibitor .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 142.179 . More detailed properties such as density, boiling point, and others are not available in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Activity Exploration

The compound 2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one and its derivatives have been the subject of extensive research due to their potent biological activities. A study focused on synthesizing a variety of novel derivatives, particularly 2-methylthio-3-substituted-5,6,7,8-tetrahydrobenzo(b)thieno[2,3-d]pyrimidin-4(3H)-ones, displaying significant analgesic and anti-inflammatory activities. Among the compounds, some showed more potent analgesic activity, and a few exhibited enhanced anti-inflammatory activity compared to the standard diclofenac sodium (Alagarsamy et al., 2006).

Antifolate Activity

Research on 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines, particularly with di- and trimethoxyaralkyl substitution at the 6-position, revealed their potential in inhibiting dihydrofolate reductase from different sources. One compound, in particular, demonstrated notable enzyme inhibition, suggesting its potential therapeutic applications in treating opportunistic infections in immune-compromised patients (Rosowsky et al., 1995).

Antimycobacterial Properties

Derivatives such as 7-Methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their antimycobacterial potential. Certain compounds demonstrated significant activity against Mycobacterium tuberculosis, and molecular docking studies further validated their potential as antimycobacterial agents (Malothu et al., 2018).

Physicochemical Properties and Antimicrobial Activity

Physicochemical Characterization

A study characterized 6'-methylidene-2,3-dihydro-1H-spiro[pyridine-4,5'-thieno[2,3-d]pyrimidin]-4'(3'H)-one derivatives for their acid-base properties and lipophilicity. While most compounds showed moderate activity against Gram-positive bacteria strains, they did not exhibit significant effects against Gram-negative bacteria and fungi, highlighting the selectivity and potential use of these compounds in targeting specific microbial strains (Candia et al., 2017).

Antifungal Activity

Novel 2-alkylamino-3-aryl-8-cyano-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidin-4(3H)-ones were synthesized and preliminarily evaluated for their antifungal activity. Some of these compounds displayed moderate antifungal activity, indicating their potential in therapeutic applications (Ren et al., 2014).

Safety and Hazards

When handling “2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one”, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Wirkmechanismus

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have been shown to exhibit neuroprotective and anti-inflammatory properties . They interact with proteins such as ATF4 and NF-kB , which play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

It’s suggested that similar compounds inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . These compounds also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound appears to affect several biochemical pathways. It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway . By inhibiting these pathways, the compound may exert neuroprotective and anti-inflammatory effects.

Pharmacokinetics

The synthesis of similar compounds has been described , which could potentially influence their pharmacokinetic properties.

Result of Action

The compound’s action results in promising neuroprotective and anti-inflammatory properties . It inhibits the production of inflammatory mediators such as NO and TNF-α , and reduces the expression of markers associated with ER stress and apoptosis .

Action Environment

The synthesis and stability of similar compounds could potentially be influenced by factors such as temperature, ph, and the presence of other chemical agents .

Eigenschaften

IUPAC Name |

2-methylsulfanyl-5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-13-8-10-6-2-3-9-4-5(6)7(12)11-8/h9H,2-4H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJNCVRBWFZBFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(CNCC2)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

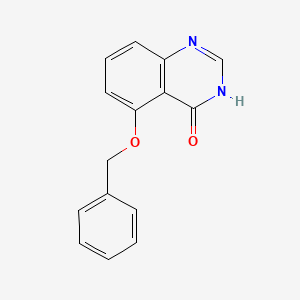

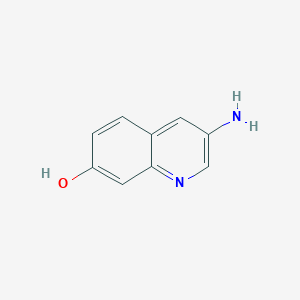

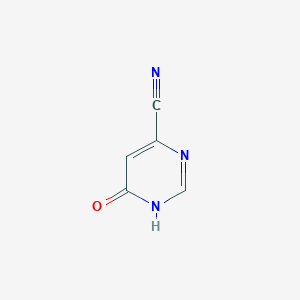

![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)

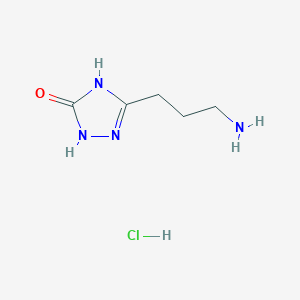

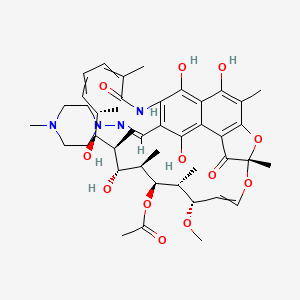

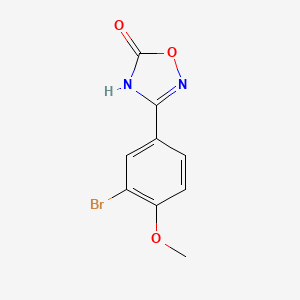

![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)

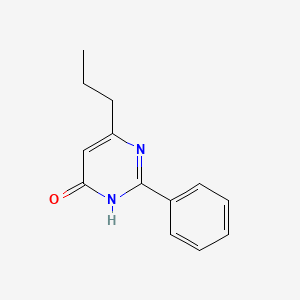

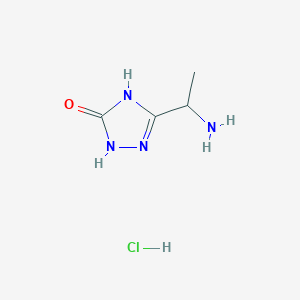

![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)